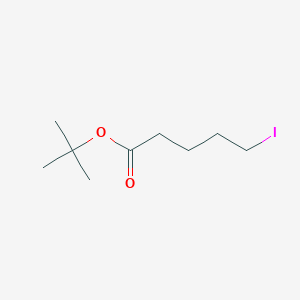

Tert-butyl 5-iodopentanoate

Descripción general

Descripción

Tert-butyl 5-iodopentanoate is an organic compound with the molecular formula C9H17IO2. It is a useful intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals . The compound is characterized by the presence of an iodine atom attached to a pentanoate chain, which is further esterified with a tert-butyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 5-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-iodopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the iodination of tert-butyl pentanoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . This reaction is carried out under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to ensure efficient mixing and heat transfer . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-iodopentanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide are commonly used in substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

Aplicaciones Científicas De Investigación

Synthetic Applications

Tert-butyl 5-iodopentanoate is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its iodinated structure allows for nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : The iodine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups.

- Esterification Reactions : The compound can also be synthesized via esterification processes involving tert-butyl alcohol and 5-iodopentanoic acid.

Pharmaceutical Development

This compound has been explored for its potential applications in drug development. Its derivatives may serve as inhibitors for various biological targets due to their structural similarity to amino acids and peptides.

Case Studies

- Inhibitor Design : Research has indicated that compounds derived from this compound can exhibit significant biological activity, particularly in modulating enzyme functions related to cancer and metabolic disorders .

- Peptide Synthesis : The compound's ability to protect amino groups during peptide synthesis enhances its utility in creating complex peptide structures with therapeutic potential .

While specific biological activities of this compound are not extensively documented, compounds with similar structures often demonstrate significant properties such as:

- Anticancer Activity : Compounds containing iodinated moieties have been shown to interact with cellular targets involved in proliferation and apoptosis.

- Metabolic Modulation : The structural features of this compound suggest potential roles in metabolic pathways, possibly affecting enzyme activity related to energy metabolism .

Mecanismo De Acción

The mechanism of action of tert-butyl 5-iodopentanoate involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the iodine, leading to the formation of new chemical bonds . The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 5-bromopentanoate

- Tert-butyl 5-chloropentanoate

- Tert-butyl 5-fluoropentanoate

Uniqueness

Tert-butyl 5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs . The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions . This property enhances the compound’s utility in various synthetic applications.

Actividad Biológica

Tert-butyl 5-iodopentanoate is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from pentanoic acid and tert-butyl alcohol, featuring an iodine atom at the 5-position of the pentanoate chain. Its molecular formula is C₉H₁₈I O₂, and it has a molecular weight of approximately 248.15 g/mol. The presence of the iodine atom contributes to its reactivity and potential biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Signal Transduction Modulation : Compounds with halogen substituents, such as iodine, can influence signal transduction pathways by modifying receptor interactions. This can lead to altered cellular responses in various biological systems.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific signaling pathways involved in cell proliferation and survival. The inhibition of the signal transducer and activator of transcription (Stat3) pathway has been noted as a target for cancer therapy, where related compounds have demonstrated efficacy .

Pharmacological Profile

The pharmacological profile of this compound includes several key aspects:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics, with high gastrointestinal absorption rates. Its lipophilicity (Log P values around 2.75) suggests good membrane permeability, which is advantageous for oral bioavailability .

- Toxicity Profile : Toxicological assessments indicate that while this compound is generally well-tolerated, caution should be exercised due to potential irritative effects on skin and mucous membranes .

Case Studies

- Inhibition of Tumor Growth : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis in tumor cells via modulation of the Stat3 signaling pathway .

- Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced antitumor effects when used alongside other agents targeting different pathways. This suggests potential for use in multi-drug regimens aimed at overcoming resistance mechanisms in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈I O₂ |

| Molecular Weight | 248.15 g/mol |

| Log P (lipophilicity) | 2.75 |

| IC50 (tumor cell lines) | Varies (in μM) |

| Toxicity (skin irritation) | Moderate |

Propiedades

IUPAC Name |

tert-butyl 5-iodopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZIHYJJSZAJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564046 | |

| Record name | tert-Butyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56198-37-9 | |

| Record name | tert-Butyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.